2-bromo-N-(2,3-dichlorophenyl)benzamide
Description
2-Bromo-N-(2,3-dichlorophenyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the 2-position of the benzoyl ring and a 2,3-dichlorophenyl substituent on the amide nitrogen. This compound belongs to a broader class of benzanilides, which are characterized by their amide-linked aromatic rings and diverse substitution patterns. Halogenation at specific positions (e.g., bromine and chlorine) significantly influences its electronic properties, steric bulk, and intermolecular interactions, making it a subject of interest in crystallography, medicinal chemistry, and materials science .
Properties
IUPAC Name |
2-bromo-N-(2,3-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSTYCIJJVEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-(2,3-dichlorophenyl)benzamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the amide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-bromo-N-(2,3-dichlorophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to investigate its biological activity and potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria or cancer cells by interfering with essential cellular processes.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Benzanilides
Electronic and Steric Effects
- Theoretical studies on 2-bromo-N-(pyrazol-4-yl)benzamide analogs reveal that bromine enhances electrostatic stabilization energy by ~15% compared to chlorine .
- Chlorophenyl vs. Methylphenyl : Replacing the 2,3-dichlorophenyl group with a 2,3-dimethylphenyl moiety (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide) reduces electronegativity and disrupts hydrogen-bonded networks, as seen in its smaller dihedral angle (20.5°) and weaker intermolecular interactions .
Key Reactivity Trends :
- Bromine’s lower electronegativity (vs. chlorine) may slow nucleophilic aromatic substitution but enhance radical stability.
- The 2,3-dichlorophenyl group’s electron-withdrawing effect deactivates the benzene ring, reducing susceptibility to electrophilic attack .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-N-(2,3-dichlorophenyl)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via amide coupling between 2-bromobenzoic acid derivatives and 2,3-dichloroaniline. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Coupling with the aniline derivative in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Optimized reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) improve yields >75% .
Q. What spectroscopic techniques are critical for characterizing 2-bromo-N-(2,3-dichlorophenyl)benzamide?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and confirms amide formation (N–H signal at δ 10.2–10.8 ppm). ¹³C NMR verifies carbonyl resonance (δ ~165 ppm) .
- FT-IR : Strong C=O stretch (~1670 cm⁻¹) and N–H bend (~3300 cm⁻¹) confirm amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 358.9 (C₁₃H₈BrCl₂NO⁺) .
Q. What safety protocols are recommended for handling and disposing of this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) in fume hoods to avoid inhalation/contact.
- Waste should be segregated in halogenated organic waste containers and incinerated via licensed facilities to prevent environmental release of brominated/byproduct dioxins .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 2-bromo-N-(2,3-dichlorophenyl)benzamide?
- Methodological Answer : Single-crystal X-ray diffraction at 200 K confirms:
- Planar amide linkage (C–N–C=O torsion angle ~180°).
- Halogen (Br, Cl) positions and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that stabilize the crystal lattice .
- Data refinement with SHELXL-97 and validation via R-factor (<0.05) ensure accuracy .
Q. What computational methods predict the reactivity of 2-bromo-N-(2,3-dichlorophenyl)benzamide in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set models electron density maps, identifying electrophilic sites (C–Br bond, LUMO energy ~-1.3 eV) susceptible to SNAr reactions .
- Molecular Dynamics : Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways, predicting activation barriers and regioselectivity .
Q. How can researchers address contradictions in observed vs. theoretical NMR chemical shifts?
- Methodological Answer :
- Cross-validate experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Adjust for solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Q. What strategies optimize the compound’s solubility for biological assays without structural degradation?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤5% v/v) in aqueous buffers (PBS, pH 7.4) to enhance solubility while minimizing aggregation.
- Surfactants : Polysorbate 80 (0.01% w/v) stabilizes the compound in cell culture media .
- pH Adjustment : Test solubility in mildly acidic (pH 5.5) or basic (pH 8.0) conditions, monitoring stability via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
